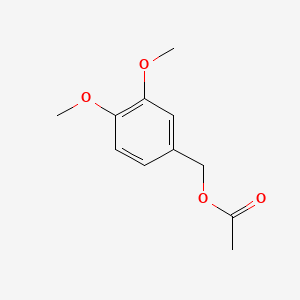

Veratryl acetate

Description

Significance in Contemporary Chemical Science

In contemporary chemical science, veratryl acetate (B1210297) serves as a crucial model compound, particularly in studies related to the oxidative degradation of lignin (B12514952). cdnsciencepub.com Lignin, a complex aromatic biopolymer, is the second most abundant organic polymer on Earth and represents a significant potential source of renewable aromatic chemicals. frontiersin.orgwikipedia.org However, its recalcitrant nature makes its breakdown a formidable challenge. Veratryl acetate, which shares structural motifs with lignin, provides a simplified and controllable system for studying the intricate mechanisms of lignin degradation. frontiersin.orgresearchgate.net

The compound's utility extends to the investigation of catalytic systems. For instance, it has been employed in studies involving iron porphyrin-catalyzed oxidations, which mimic the enzymatic action of lignin peroxidase. cdnsciencepub.com Research has shown that the oxidation of this compound can lead to ring-cleavage products, offering insights into the fundamental pathways of aromatic compound degradation. cdnsciencepub.com Furthermore, this compound and its precursor, veratryl alcohol, are pivotal in research aimed at the biocatalytic production of fine chemicals and fragrances, such as veratraldehyde. diva-portal.org

The study of this compound also contributes to the broader understanding of aromatic compound chemistry, a field that is continuously evolving with the development of new synthetic methods and applications in materials science and pharmaceuticals. numberanalytics.comnumberanalytics.com The reactions of this compound, including its oxidation and cleavage, provide valuable data for developing sustainable chemical processes and technologies. numberanalytics.commdpi.com

Interdisciplinary Relevance: Bridging Organic Chemistry and Biochemistry

This compound stands at the intersection of organic chemistry and biochemistry, primarily through its role in studies of enzymatic reactions and biomimetic catalysis. Its synthesis, typically achieved through the acetylation of veratryl alcohol, is a standard procedure in organic chemistry. cdnsciencepub.com This synthetic accessibility allows for its use in a variety of research contexts.

The true interdisciplinary nature of this compound is highlighted in its application as a substrate and mediator in enzymatic reactions. In the presence of enzymes like lignin peroxidase (LiP) from white-rot fungi, this compound's precursor, veratryl alcohol, can act as a redox mediator. nih.govwur.nl This means that the veratryl alcohol radical cation (VA•+), generated by LiP, can in turn oxidize other molecules that are not direct substrates for the enzyme. wur.nl Studies on the veratryl alcohol-mediated oxidation of compounds like isoeugenyl acetate have demonstrated this principle, where veratryl alcohol facilitates the oxidation process. nih.gov

This interplay between a synthetically derived organic molecule and a biological catalyst exemplifies the bridge between the two disciplines. Organic chemists can synthesize and modify compounds like this compound to probe the mechanisms of biochemical pathways. csic.es Biochemists, in turn, use these compounds to understand the function and potential applications of enzymes in areas such as bioremediation and the production of value-added chemicals from biomass. mdpi.comresearchgate.net The oxidation of veratryl alcohol and related compounds is a key reaction in these studies, and enzymes like tyrosinase have also been shown to exhibit activity towards these non-phenolic substrates. snu.ac.kr

Historical Perspectives on Research Trajectories for Related Aromatic Compounds

The research trajectory of this compound is deeply rooted in the historical study of aromatic compounds and the quest to understand the structure and reactivity of lignin. The term "aromatic" itself has a long history, with benzene (B151609) first being isolated by Michael Faraday in 1825. acs.org The unique stability and reactivity of aromatic compounds have fascinated chemists for centuries, leading to the development of foundational concepts in organic chemistry. csic.esacs.org

Lignin was first described in 1813 by the Swiss botanist A. P. de Candolle. wikipedia.org For over a century, its complex and irregular structure posed a significant puzzle. The use of simpler "model compounds" to elucidate the structure and reactivity of complex natural polymers became a common strategy. The first synthesis of lignin model compounds was reported in 1952, marking a significant step forward in lignin research. frontiersin.org These models, including compounds like veratryl alcohol and its derivatives, have allowed researchers to study specific bond types and reaction mechanisms in a controlled manner. frontiersin.orgresearchgate.netyale.edu

Early research on lignin degradation focused on understanding the enzymes produced by wood-decaying fungi, such as the white-rot fungus Phanerochaete chrysosporium. wikipedia.org The discovery of lignin peroxidase and its ability to oxidize non-phenolic lignin model compounds like veratryl alcohol was a major breakthrough. nih.gov This led to the proposition that veratryl alcohol could act as a redox mediator in 1986, a concept that has since been extensively studied and supported. wur.nl The historical development of research on these aromatic compounds illustrates a progressive journey from initial characterization to the detailed mechanistic understanding of their roles in complex biological and chemical systems.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (3,4-dimethoxyphenyl)methyl acetate |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 53751-40-9 |

| Boiling Point | 170-172 °C (at 18 Torr) |

| Density | 1.105 g/cm³ (predicted) |

Source: nih.govnumberanalytics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

53751-40-9 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)methyl acetate |

InChI |

InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)11(6-9)14-3/h4-6H,7H2,1-3H3 |

InChI Key |

KQWHHDCWLCCRLQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CC(=O)OCC1=CC(=C(C=C1)OC)OC |

Other CAS No. |

53751-40-9 |

Origin of Product |

United States |

Chemical Synthesis of Veratryl Acetate and Its Structural Analogs

Established Synthetic Routes to Veratryl Acetate (B1210297)

Veratryl acetate, an important chemical compound, is primarily synthesized through the esterification of its corresponding alcohol, veratryl alcohol. This process involves the reaction of the alcohol with an acetylating agent, typically acetic acid or its anhydride (B1165640), often in the presence of a catalyst to facilitate the transformation.

The most common and established method for producing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of veratryl alcohol and acetic acid with a strong acid catalyst. The general principle of Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. scielo.org.coutripoli.edu.ly While acetic acid itself can act as a weak catalyst, the reaction rate is generally slow, necessitating the use of a stronger acid to achieve higher yields in a reasonable timeframe. scielo.org.co

A widely cited laboratory-scale preparation involves the acetylation of veratryl alcohol using an excess of a 1:1 mixture of acetic anhydride and pyridine (B92270). This mixture is typically allowed to react at room temperature for an extended period, such as 24 hours, to ensure complete conversion to this compound. cdnsciencepub.com Acetic anhydride is a more reactive acetylating agent than acetic acid, and pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

General processes for the esterification of various alcohols, including aromatic alcohols like veratryl alcohol, have been developed using reusable clay catalysts. These methods involve reacting the alcohol with acetic acid in a suitable solvent, offering a more environmentally friendly and simplified work-up procedure. google.com

To improve the efficiency, yield, and environmental impact of this compound synthesis, significant research has focused on optimizing the catalytic systems used in the esterification process.

A variety of acid catalysts are employed to accelerate the esterification reaction. Homogeneous catalysts like sulfuric acid, p-toluenesulfonic acid, and phosphoric acid are commonly used due to their high efficiency. scielo.org.comdpi.com Sulfuric acid is often preferred in industrial settings because of its economic viability and the high density of acid sites it provides. scielo.org.co Phosphorous acid has also been demonstrated as an effective catalyst for the esterification of phenols with carboxylic acids. google.com

Research into more complex catalytic systems has shown promise. For instance, binary acid systems have been explored to enhance catalytic activity. A patented process for the esterification of cellulose (B213188) utilizes a catalyst mixture composed of phosphoric acid and sulfuric acid, along with a hindered aliphatic alcohol, to improve the reaction at elevated temperatures. google.com The use of ionic liquids in combination with acids such as perchloric acid and phosphoric acid has also been investigated as a catalytic medium for esterification reactions, offering potential advantages in catalyst recycling and product separation. ukm.my

Table 1: Comparison of Various Acid Catalysts in Esterification Reactions

| Catalyst System | Reactants | Key Features | Reference |

| Sulfuric Acid | Acetic Acid & Nopol | Efficient and economical for industrial applications. | scielo.org.co |

| Phosphoric Acid, Sulfuric Acid & Hindered Alcohol | Cellulose & Organic Acid Anhydride | Binary acid system effective at elevated temperatures (75-110°C). | google.com |

| Phosphorous Acid | Phenol & Carboxylic Acids | Produces high purity ester with minimal by-products. | google.com |

| Perchloric Acid in Ionic Liquid | Lauric Acid & Methanol (B129727) | Ionic liquid acts as a recyclable medium for the acid catalyst. | ukm.my |

| p-Toluenesulfonic Acid | General Esterification | Common homogeneous catalyst. | mdpi.com |

The choice of solvent can significantly impact the course and outcome of a chemical reaction. In the context of veratryl compounds, solvent effects have been noted primarily in oxidation reactions. For example, the oxidation of veratryl alcohol and this compound by a porphyrin iron chloride catalyst yields different product distributions depending on whether the reaction is conducted in an aqueous buffer or an organic solvent like methanol. cdnsciencepub.com When veratryl alcohol is oxidized in methanol, solvent-incorporated products are formed, a phenomenon not observed in aqueous solutions. cdnsciencepub.com

In other related syntheses, such as the preparation of triarylmethanes from veratrole, moving from solvents like ethanol (B145695), acetonitrile, or chloroform (B151607) to solvent-free conditions resulted in a superior outcome. academie-sciences.fr The physical properties of synthesized materials can also be heavily influenced by the solvent system. In the electrospinning of cellulose acetate, the morphology and diameter of the resulting fibers were found to be highly dependent on the solvent mixture used, such as acetone-DMAc versus DCM-MeOH. researchgate.net For the esterification of veratryl alcohol, the reaction is often carried out in a hydrocarbon solvent or under conditions where an excess of one reactant, like acetic acid, can serve as the solvent. google.com

Table 2: Influence of Solvents on Reactions of Veratryl Alcohol and Related Compounds

| Reaction | Substrate | Solvent System | Observation | Reference |

| Oxidation | Veratryl Alcohol | Methanol vs. Aqueous Buffer | Formation of solvent-incorporated products in methanol. | cdnsciencepub.com |

| Oxidation | Veratryl Alcohol | Toluene (B28343) > Water > Ethanol > Methanol | Catalytic activity of Co₃O₄ catalyst was highest in the nonpolar solvent toluene. | mdpi.com |

| Triarylmethane Synthesis | Veratrole & Aldehydes | Solvent-free vs. EtOH, CH₃CN, CHCl₃ | Solvent-free conditions provided the best results. | academie-sciences.fr |

| Fiber Production | Cellulose Acetate | Acetone-DMAc vs. DCM-MeOH | Solvent system significantly affected fiber diameter and morphology. | researchgate.net |

While direct esterification remains the primary route, research into alternative and novel synthetic approaches continues. One common strategy involves the modification of veratraldehyde. A simple and rapid method for preparing high-purity veratryl alcohol involves the reduction of commercially available veratraldehyde using sodium borohydride. researchgate.net The resulting purified veratryl alcohol can then be esterified to produce this compound of high purity.

Heterogeneous catalysts are gaining attention as environmentally benign alternatives to traditional homogeneous acids. Natural montmorillonite (B579905) clays (B1170129) and their metal ion-exchanged versions have been successfully used as reusable catalysts for the acetylation of various alcohols with acetic acid. google.com This approach simplifies product purification, as the solid catalyst can be easily removed by filtration. google.com Furthermore, solid acid catalysts, including various zeolites and sulfated zirconia, have been systematically investigated for esterification, with sulfated zirconia showing high yields for the synthesis of furfuryl acetate, a process analogous to the synthesis of this compound. rsc.org

Optimization of Catalytic Systems for Esterification

Synthesis of Veratryl Alcohol Derivatives for Mechanistic Probes

The synthesis of structural analogs and derivatives of veratryl alcohol is crucial for probing reaction mechanisms, particularly in the study of lignin (B12514952) biodegradation, where veratryl alcohol serves as a key model compound. cdnsciencepub.com

The oxidation of this compound itself has been used to study the cleavage of Cα-ester bonds, providing insights into lignin degradation pathways. cdnsciencepub.com Similarly, 4-ethoxy-3-methoxybenzyl alcohol, an analog of veratryl alcohol, has been synthesized and used in oxidation studies to confirm the structure of reaction products. cdnsciencepub.com

For different applications, specifically derivatized veratryl compounds are required. For example, 6-nitro veratryl alcohol has been synthesized from vanillin (B372448) through a multi-step process involving methylation, nitration, and reduction. ugm.ac.id This nitro derivative serves as an intermediate in the preparation of certain antibiotic derivatives. ugm.ac.id The nitration of veratraldehyde, a precursor to veratryl alcohol, was optimized using a mixture of nitric acid and sulfuric acid, achieving a yield of 93.63% for 6-nitro veratraldehyde. ugm.ac.id

In another study, novel thiohydantoin derivatives were prepared starting from 3,4-dimethoxyphenylethylamine (homoveratrylamine). The synthesis involved reacting the corresponding thiourea (B124793) with chloroacetic acid, followed by condensation with various aromatic aldehydes in the presence of fused sodium acetate and glacial acetic acid. niscpr.res.in These derivatives were synthesized to explore their potential biological activities. niscpr.res.in

Table 3: Synthesis of Veratryl Alcohol Derivatives and Their Applications

| Derivative | Starting Material | Key Reagents | Purpose/Application | Reference |

| This compound | Veratryl Alcohol | Acetic Anhydride, Pyridine | Mechanistic probe for Cα-ester bond cleavage in lignin models. | cdnsciencepub.com |

| 4-Ethoxy-3-methoxybenzyl alcohol | Not specified | Not specified | Mechanistic probe in oxidation reactions. | cdnsciencepub.com |

| 6-Nitro veratryl alcohol | Vanillin | Dimethylsulfate, HNO₃/H₂SO₄, NaBH₄ | Intermediate for the synthesis of antibiotic derivatives. | ugm.ac.id |

| N,N′-bis(3,4-dimethoxyphenylethyl)-5-(arylidene)-2-thiohydantoins | 3,4-Dimethoxyphenylethylamine hydrochloride | KSCN, Chloroacetic acid, Aromatic aldehydes | Synthesis of novel compounds for screening of biological activity. | niscpr.res.in |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis represents a powerful strategy that combines the selectivity of biocatalysts with the efficiency of chemical reactions. For the synthesis of this compound and its structural analogs, this approach primarily involves the use of enzymes, particularly lipases, to catalyze the acylation of the corresponding benzyl (B1604629) alcohol derivatives. These methods are valued for their high selectivity, mild reaction conditions, and environmental compatibility.

Research in this area has extensively utilized lipase-catalyzed transesterification, a key reaction for producing various esters. mdpi.comresearchgate.net Lipases are effective biocatalysts for this transformation due to their ability to function in non-aqueous environments and their broad substrate specificity. The synthesis typically involves the reaction of a benzyl alcohol derivative with an acyl donor in the presence of a lipase (B570770).

A common and effective acyl donor in these syntheses is vinyl acetate. mdpi.comscielo.br Its use is advantageous because the transesterification reaction is essentially irreversible. The vinyl alcohol formed as a byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the formation of the acetate ester product. mdpi.com

Studies have demonstrated the successful synthesis of structural analogs of this compound, such as 4-methoxybenzyl acetate and vanillyl acetate, using this enzymatic approach. In one study, Candida antarctica lipase B (CAL-B) was used to catalyze the transesterification of various benzyl alcohol derivatives with vinyl acetate in isooctane. mdpi.comresearchgate.net The reactions were typically carried out at a temperature of 37°C for 72 hours. mdpi.com The yields of these enzymatic syntheses were found to be dependent on the structure of the alcohol substrate. For instance, the conversion of 4-methoxybenzyl alcohol to its acetate ester reached a yield of over 50%. mdpi.comresearchgate.net

The choice of solvent is also a critical parameter in influencing reaction efficiency. Solvents like isooctane, tert-butyl methyl ether (TBME), and toluene are commonly employed in lipase-catalyzed acylations. benthamopen.comscispace.comcore.ac.uk The kinetics of these lipase-catalyzed reactions are often described by a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the final ester. scielo.brresearchgate.netscielo.br

The table below summarizes findings from a study on the enzymatic synthesis of acetate esters from benzyl alcohol and its derivatives, which are structural analogs of this compound.

| Substrate (Alcohol) | Enzyme | Acyl Donor | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | Candida antarctica lipase B | Vinyl acetate | Isooctane | ~90% | mdpi.comresearchgate.net |

| 4-Methoxybenzyl alcohol | Candida antarctica lipase B | Vinyl acetate | Isooctane | >50% | mdpi.comresearchgate.net |

| Vanillyl alcohol | Candida antarctica lipase B | Vinyl acetate | Isooctane | ~35% | mdpi.comresearchgate.net |

| Piperonyl alcohol | Candida antarctica lipase B | Vinyl acetate | Isooctane | >50% | mdpi.com |

| 2-Hydroxybenzyl alcohol | Candida antarctica lipase B | Vinyl acetate | Isooctane | >50% | mdpi.com |

| 4-Hydroxybenzyl acetate | Candida antarctica lipase B | Vinyl acetate | Isooctane | ~17% | researchgate.net |

Beyond CAL-B, other lipases such as those from Pseudomonas fluorescens and Burkholderia cepacia have been successfully used in the kinetic resolution of various racemic alcohols through enantioselective transesterification, highlighting the versatility of these biocatalysts. core.ac.ukresearchgate.netsemanticscholar.org These chemoenzymatic strategies allow for the synthesis of optically active alcohols and esters, which are valuable chiral building blocks in the pharmaceutical industry. mdpi.com

Enzymatic Transformations and Biocatalytic Applications Involving Veratryl Acetate and Veratryl Alcohol

Ligninolytic Enzyme Systems and Substrate Interactions

Ligninolytic enzyme systems are comprised of several key enzymes, including lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes often work in concert with small molecules, such as veratryl alcohol, which can act as substrates, mediators, or protective agents.

Lignin Peroxidase (LiP) Catalysis

Lignin peroxidase is a heme-containing peroxidase that exhibits a high redox potential, enabling it to oxidize non-phenolic lignin model compounds. Veratryl alcohol is a well-established substrate and plays multiple roles in the catalytic cycle of LiP.

The mechanism of veratraldehyde formation involves the initial one-electron oxidation of veratryl alcohol by LiP to its cation radical. This radical can then lose a proton to form a benzylic radical. nih.gov Further oxidation of this radical leads to the formation of veratraldehyde. cdnsciencepub.com Isotopic labeling experiments have provided evidence for the formation of both the cation radical and the benzylic radical during LiP-catalyzed reactions. nih.gov

In addition to veratraldehyde, the oxidation of veratryl alcohol by LiP can also yield other products, including quinones and ring-opened compounds, which result from the attack of water and oxygen on the initially formed radical cation. ethz.ch

Veratryl alcohol has been proposed to function as a redox mediator in LiP-catalyzed oxidations, facilitating the oxidation of other substrates that are not easily oxidized by the enzyme directly. nih.govnih.govresearcher.life In this role, the veratryl alcohol cation radical (VA•+), generated by LiP, acts as a diffusible oxidant, transferring an electron to another substrate and regenerating veratryl alcohol. researchgate.net

This mediation is particularly important for the oxidation of compounds that are poor substrates for LiP. nih.govresearcher.life For instance, veratryl alcohol can stimulate the oxidation of anisyl alcohol and is required for LiP to depolymerize colloidal synthetic lignins. nih.govcsic.es Evidence for this mediator role comes from studies where veratryl alcohol enhances the oxidation of compounds like 4-methoxymandelic acid, with veratraldehyde production only occurring after the other substrate has been consumed. csic.es

However, the role of veratryl alcohol is not solely that of a simple mediator. It is also considered a cosubstrate, as its presence is essential for the completion of the catalytic cycle in the oxidation of certain substrates. For example, some substrates can react with the Compound I state of LiP but not with Compound II. In such cases, veratryl alcohol is required to reduce Compound II back to the resting state of the enzyme, thus allowing the catalytic cycle to continue. nih.gov

Lignin peroxidase is susceptible to inactivation by its own oxidant, hydrogen peroxide (H₂O₂), particularly in the absence of a reducing substrate. asm.orgcapes.gov.br Veratryl alcohol plays a crucial role in protecting the enzyme from this H₂O₂-dependent inactivation. nih.govresearcher.lifeasm.orgcapes.gov.br

Manganese Peroxidase (MnP) Catalysis

Manganese peroxidase (MnP) is another key ligninolytic enzyme that primarily oxidizes Mn²⁺ to Mn³⁺. While veratryl alcohol is a typical substrate for LiP, some studies have shown that MnP can also catalyze the oxidation of veratryl alcohol, albeit less efficiently than LiP. acs.org

Interestingly, the presence of certain mediators can enhance the ability of MnP to oxidize non-phenolic compounds like veratryl alcohol, which are generally not considered its primary substrates. nih.gov For example, syringyl-type phenolic compounds can act as mediators, enabling MnP to produce the α-carbonyl oxidation product of veratryl alcohol. nih.gov Furthermore, site-directed mutagenesis studies have successfully introduced veratryl alcohol oxidase activity into MnP by a single amino acid substitution, highlighting the structural similarities and potential for functional overlap between LiP and MnP. nih.gov In some cases, LiP has been observed to catalyze the oxidation of Mn²⁺ in the presence of veratryl alcohol and an organic acid like malonate or oxalate, suggesting a complex interplay where veratryl alcohol likely acts as a radical mediator. nih.govresearcher.life

Laccase Systems and Mediated Oxidations

Laccases are multi-copper oxidases that can oxidize phenolic compounds but generally cannot directly oxidize non-phenolic substrates like veratryl alcohol due to their lower redox potential. ethz.chfrontiersin.org However, in the presence of small molecules known as mediators, the substrate range of laccases can be significantly expanded to include non-phenolic compounds. frontiersin.org

The laccase-mediator system (LMS) involves the oxidation of the mediator by laccase, which then acts as a diffusible oxidant to react with the final substrate. One of the first and most well-known mediators is 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS). frontiersin.org The laccase-ABTS system can oxidize veratryl alcohol to veratraldehyde. ethz.chscispace.com

Unlike LiP-catalyzed oxidation, the laccase-ABTS oxidation of veratryl alcohol does not typically produce ring-opened products or quinones, suggesting a different reaction mechanism that may involve hydrogen atom abstraction rather than the formation of a radical cation. ethz.chscispace.com The efficiency of the laccase-mediated oxidation of veratryl alcohol can be influenced by the choice of mediator. Various synthetic and natural compounds, including certain phenolic derivatives, have been investigated for their ability to mediate this reaction. frontiersin.orgcsic.es However, veratryl alcohol itself has been shown to inhibit the laccase-mediated oxidation of other compounds in some systems. asm.org

Oxidation of Veratryl Alcohol in Laccase-Mediated Reactions

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide array of phenolic and non-phenolic aromatic compounds, using molecular oxygen as the electron acceptor and producing water as the sole byproduct. researchgate.netkp.ac.rw While laccases can readily oxidize phenolic compounds, their ability to act on non-phenolic substrates like veratryl alcohol, a model for non-phenolic lignin units, is limited and often requires the presence of small molecules known as redox mediators. kp.ac.rwfrontiersin.orgcsic.es

The oxidation of veratryl alcohol to its corresponding aldehyde, veratraldehyde, is a key reaction studied in the context of lignin degradation. dtu.dkasm.org In the absence of a mediator, many laccases are unable to oxidize veratryl alcohol efficiently. csic.esrsc.org However, the introduction of a mediator, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), facilitates the reaction. asm.orgnih.gov The laccase first oxidizes the mediator, which in its oxidized radical form, can then oxidize the non-phenolic substrate, veratryl alcohol. asm.orgnih.gov The mechanism involves the laccase-catalyzed generation of an ABTS cation radical (ABTS+•), and potentially a dication (ABTS2+), which is the species responsible for oxidizing veratryl alcohol. nih.govresearchgate.net

Research has shown that the efficiency of this mediated oxidation can vary significantly depending on the specific laccase, the mediator used, and the reaction conditions. For instance, studies with laccases from the white-rot fungus Obba rivulosa demonstrated that the choice of mediator greatly influences the yield of veratraldehyde. frontiersin.org Similarly, work with laccase from Myceliophthora thermophila showed that natural phenolic compounds like methyl syringate and acetosyringone (B1664989) could act as effective mediators. csic.es

Table 1: Laccase-Mediated Oxidation of Veratryl Alcohol with Various Mediators

| Laccase Source | Mediator | Substrate:Mediator Ratio | Product Yield (Veratraldehyde) | Reference |

|---|---|---|---|---|

| Myceliophthora thermophila | Acetosyringone (AS) | 1:1 | 40% | csic.es |

| Myceliophthora thermophila | Methyl Syringate (MS) | 1:1 | 20% | csic.es |

| Obba rivulosa (OrLcc1) | TEMPO | Not specified | 100% | frontiersin.org |

| Obba rivulosa (OrLcc2) | TEMPO | Not specified | 70% | frontiersin.org |

This table is generated based on data reported in the referenced studies. Conditions such as pH, temperature, and reaction time vary between studies.

Integration with Chemical Catalysts (e.g., Palladium Complexes)

A novel and efficient approach to the aerobic oxidation of alcohols involves the creation of hybrid catalytic systems that couple enzymes with chemical catalysts. rsc.org A prime example is the integration of laccases with water-soluble palladium(II) complexes for the oxidation of veratryl alcohol to veratraldehyde under mild conditions (room temperature and atmospheric pressure). rsc.orgnih.gov

In this chemoenzymatic system, the palladium complex is responsible for the direct oxidation of the alcohol substrate. researchgate.net During this process, the active Pd(II) is reduced to a Pd(0) species. The role of the laccase is to re-oxidize the Pd(0) back to its active Pd(II) state, thereby regenerating the chemical catalyst. rsc.orgrsc.org The laccase itself is reduced in this step and subsequently catalyzes the four-electron reduction of dioxygen (O₂) to water, completing the catalytic cycle. rsc.org

This synergistic association has been shown to significantly enhance the catalytic efficiency of the palladium complex. Studies have reported up to a seven-fold increase in the catalytic efficiency of the Pd(II) complex when combined with the LAC3 laccase from Trametes sp.. kp.ac.rwrsc.orgnih.gov This hybrid system offers a pathway for developing renewable palladium catalysts for aerobic oxidation reactions under environmentally benign conditions. rsc.org Further research has explored immobilizing these laccase-Pd complex hybrids within porous silica (B1680970) monoliths, enabling efficient oxidation of veratryl alcohol over several catalytic cycles in continuous flow reactors. researchgate.netnih.gov

Table 2: Efficiency of Laccase-Palladium Hybrid System in Veratryl Alcohol Oxidation

| Catalyst System | Aldehyde Produced (µM) | Turnover Number (TON) | Initial Rate (h⁻¹) | Reference |

|---|---|---|---|---|

| Pd(II) complex 1 alone | 172 ± 0.11 | 3.4 | 0.14 ± 0.01 | rsc.org |

Data represents the production of veratraldehyde after 24 hours at room temperature and atmospheric pressure. rsc.org

Enzyme Engineering for Modified Specificity (e.g., Acetyl-CoA Synthetase)

Acetyl-CoA synthetase (ACS) is a key enzyme that catalyzes the formation of a thioester bond between coenzyme A (CoA) and a carboxylic acid, typically acetate (B1210297), in an ATP-dependent reaction. nih.govwikipedia.org The resulting product, acetyl-CoA, is a central metabolite in numerous metabolic pathways. nih.govebi.ac.uk While the name "veratryl acetate" suggests an ester of veratryl alcohol and acetic acid, the direct synthesis involving an acetyl-CoA synthetase is not its primary described function. However, the principles of engineering ACS for altered substrate specificity are highly relevant to biocatalysis.

Scientists have successfully engineered ACS to accept a broader range of carboxylic acid substrates beyond acetate. nih.govnih.gov By using computational modeling and rational mutagenesis of the residues within the carboxylate-binding pocket, the enzyme's specificity can be switched. nih.gov For example, research on Arabidopsis ACS, which is highly specific for acetate, demonstrated that mutating just four residues in the binding pocket allowed the enzyme to efficiently utilize longer linear (up to hexanoate) or branched-chain carboxylates. nih.gov

This ability to rationally redesign the substrate specificity of ACS and other acyl-CoA ligases opens up possibilities for producing a diverse array of acyl-CoA thioesters. nih.gov These activated molecules can then serve as building blocks in engineered biosynthetic pathways for the production of novel polyketides and other valuable chemicals. nih.govresearchgate.net While direct engineering of an ACS for this compound synthesis is not a focus of current literature, the established methodologies provide a clear blueprint for how such a biocatalyst could be developed if desired for a specific biosynthetic application.

Biotransformation of Other Aromatic Compounds via Veratryl Alcohol Intermediates

Veratryl alcohol plays a significant role not only as a primary substrate but also as a key metabolic intermediate in the degradation of various lignin-derived aromatic compounds by microorganisms. nih.govnih.gov In many white-rot fungi, veratryl alcohol is a secondary metabolite synthesized by the fungus itself and is implicated as a potential redox mediator in the broader process of lignin degradation by enzymes like lignin peroxidase. nih.govresearchgate.net

In bacterial systems, veratryl alcohol is a crucial intermediate in the catabolic pathways of other aromatics. For instance, the bacterium Pseudomonas putida CSV86 can degrade several lignin-derived compounds, including ferulic acid and veratryl alcohol itself, as sole carbon sources. nih.govasm.org Metabolic studies revealed that P. putida utilizes distinct, inducible pathways to metabolize these compounds, which converge at the intermediate vanillic acid. nih.govasm.org The degradation pathway for veratryl alcohol proceeds through its oxidation to veratraldehyde, then to veratric acid, which is subsequently demethylated to vanillic acid before entering central metabolism. nih.govasm.org

Furthermore, veratryl alcohol can act as a mediator in enzymatic reactions involving other substrates. In lignin peroxidase-catalyzed reactions, veratryl alcohol can mediate the oxidation of phenolic substrates like guaiacol. researchgate.net The veratryl alcohol is oxidized by the enzyme to a radical cation, which can then oxidize other compounds that may not be efficient substrates for the enzyme directly. researchgate.netresearchgate.net This demonstrates the integral role of veratryl alcohol as an intermediate and mediator, facilitating the biotransformation of a wider range of aromatic compounds in natural and engineered biological systems.

Mechanistic Studies of Oxidative Transformations Involving Veratryl Acetate and Veratryl Alcohol

Elucidation of Reaction Mechanisms in Lignin (B12514952) Model Systems

The initial step in the oxidation of veratryl alcohol and related non-phenolic lignin model compounds is widely accepted to be a one-electron oxidation to form a radical cation. cdnsciencepub.comscispace.comdiva-portal.org This highly reactive intermediate is central to the subsequent degradation reactions. In enzymatic systems, such as those involving lignin peroxidase (LiP), the enzyme's compound I (LiPI), a high-valent iron-oxo species, is responsible for abstracting an electron from the veratryl alcohol substrate. diva-portal.org The formation of the veratryl alcohol radical cation has been demonstrated through various studies, and its reactivity dictates the array of products observed. scispace.comohsu.edu

The reactivity of the veratryl alcohol radical cation is diverse. It can undergo several competing reactions, including demethoxylation, ring cleavage, and side-chain oxidation. cdnsciencepub.com The specific pathway taken is influenced by factors such as the reaction medium and the presence of other nucleophiles or oxidants. For instance, in the presence of isoeugenyl acetate (B1210297) (IEA), the veratryl alcohol radical cation (VA•+) can act as a redox mediator, oxidizing IEA while being regenerated itself. nih.gov This suggests that VA•+ can participate in electron transfer cascades, facilitating the oxidation of other components within a complex mixture like lignin. nih.gov

The formation of radical cations is not limited to enzymatic systems. Biomimetic catalysts, such as iron porphyrins, can also initiate the one-electron oxidation of veratryl alcohol and veratryl acetate. cdnsciencepub.com The stability and reactivity of the radical cation are key determinants of the product distribution in these systems as well.

Following the formation of the veratryl alcohol radical cation, two major degradation pathways are demethoxylation and aromatic ring cleavage. Both pathways are initiated by the high reactivity of the radical cation intermediate. cdnsciencepub.com

Demethoxylation: This process involves the loss of a methoxy (B1213986) group from the aromatic ring, typically leading to the formation of quinones. cdnsciencepub.comscispace.com The mechanism is thought to involve the attack of water on the radical cation, forming a carbon-centered radical. Further one-electron oxidation of this radical, followed by reaction with water, results in the elimination of methanol (B129727) and the formation of a quinone product. cdnsciencepub.com In fungal degradation of lignin-derived aromatics, demethoxylation is a key step in preparing the aromatic ring for cleavage. nih.gov

Ring Cleavage: Aromatic ring cleavage represents a more profound degradation of the veratryl structure. The isolation of ring-cleavage products, such as δ-lactones, from the oxidation of veratryl alcohol and this compound provides strong evidence for this pathway. cdnsciencepub.com The proposed mechanism involves the attack of water at a specific carbon position (C1) of the substrate cation radical, leading to a carbon-centered radical. This radical can then react with molecular oxygen, ultimately resulting in the cleavage of the aromatic ring. cdnsciencepub.com The specific products formed can vary, but the initial attack on the radical cation is the critical step.

The solvent plays a critical role in directing the reaction pathways and influencing the product distribution during the oxidation of veratryl alcohol and this compound. cdnsciencepub.com The polarity and nucleophilicity of the solvent can significantly alter the course of the reaction.

In aqueous solutions, the oxidation of veratryl alcohol often yields veratraldehyde as the major product, along with smaller amounts of demethoxylation and ring-cleavage products. cdnsciencepub.com Water can act as a nucleophile, participating in both the demethoxylation and ring cleavage pathways as described above.

In contrast, when the oxidation is carried out in methanol, different products are observed, and ring-cleavage is often suppressed. cdnsciencepub.com Studies have shown that methanol can be incorporated into the product, forming 3-methoxy-substituted derivatives of veratryl alcohol. cdnsciencepub.com This indicates that methanol can compete with water as a nucleophile, attacking the radical cation and leading to different reaction intermediates and final products. For example, in the oxidation of veratryl alcohol with a ruthenium-based catalyst, using methanol as a solvent under an argon atmosphere led to the formation of the methyl ether of veratryl alcohol, suggesting that methanol can protect the hydroxyl group from oxidation. researchgate.net Similarly, the catalytic activity of a Co3O4 catalyst for veratryl alcohol oxidation was found to vary in the order: toluene (B28343) > water > ethanol (B145695) > methanol, highlighting the profound impact of the solvent environment. mdpi.com

The choice of solvent can also affect the efficiency of the catalytic system. For instance, in the oxidative solvolysis of vanillyl alcohol, acetic acid was found to be the most effective solvent, leading to the highest conversion rates, likely due to the in-situ formation of peracetic acid, a strong oxidant. mdpi.com

Biomimetic Catalysis of Veratryl Alcohol Oxidation

The development of synthetic catalysts that mimic the function of natural enzymes like lignin peroxidase is an active area of research. These biomimetic catalysts offer the potential for more robust and versatile systems for lignin degradation.

Iron porphyrins are synthetic analogs of the heme prosthetic group found in peroxidases and have been extensively studied as biomimetic catalysts for the oxidation of lignin model compounds. cdnsciencepub.comthieme-connect.comresearchgate.net These catalysts, in the presence of an oxidant like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), can effectively oxidize veratryl alcohol. cdnsciencepub.comthieme-connect.com

A key feature of these systems is their ability to generate a high-valent iron(IV)-oxo π-cation radical species, which is analogous to Compound I of lignin peroxidase and is the active oxidant. thieme-connect.com The catalytic cycle involves the oxidation of the iron(III) porphyrin by the oxidant to this highly reactive state, which then oxidizes the veratryl alcohol substrate.

Studies using water-soluble and sterically protected iron porphyrins, such as meso-tetra(2,6-dichloro-3-sulfonatophenyl)porphyrin iron chloride (TDCSPPFeCl), have shown that these mimics can catalyze the oxidation of veratryl alcohol in aqueous solutions to produce veratraldehyde, as well as demethoxylation and ring-cleavage products, closely mimicking the enzymatic system. cdnsciencepub.com The use of ionic liquids as a solvent for iron porphyrin-catalyzed oxidation has been shown to increase catalytic activity and allow for catalyst recycling, likely by stabilizing the high-valent oxoiron(IV) π-cation radical intermediate. thieme-connect.com

The product distribution in these iron porphyrin systems is also sensitive to the reaction conditions, including the solvent. As with other oxidative systems, the oxidation of veratryl alcohol in methanol using an iron porphyrin catalyst does not typically lead to ring-cleavage products. cdnsciencepub.com

| Catalyst | Substrate | Oxidant | Solvent | Major Products | Reference |

| Iron(III) porphyrins | Veratryl alcohol | H₂O₂ | Ionic Liquid | Veratraldehyde, 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione | thieme-connect.com |

| TDCSPPFeCl | Veratryl alcohol | mCPBA | Aqueous Buffer | Veratraldehyde, demethoxylation and ring-cleavage products | cdnsciencepub.com |

| TDCSPPFeCl | This compound | mCPBA | Aqueous Buffer | Acetate derivative of 7, 3,4-dimethoxyphenol, ring-cleavage product | cdnsciencepub.com |

Ruthenium-based heterogeneous catalysts have emerged as effective and reusable systems for the aerobic oxidation of alcohols, including veratryl alcohol. researchgate.netdtu.dkmdpi.com These catalysts typically consist of ruthenium nanoparticles supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂).

The oxidation of veratryl alcohol to veratraldehyde using Ru/Al₂O₃ with air as the oxidant has been demonstrated to be highly efficient. researchgate.netdtu.dk For example, a Ru/Al₂O₃ catalyst prepared from ruthenium(IV) oxide hydrate (B1144303) showed superior activity, achieving high yields of veratraldehyde in water at elevated temperatures. researchgate.net The catalytic activity is influenced by the choice of ruthenium precursor and the support material. dtu.dkmdpi.com

The reaction mechanism is believed to involve the adsorption of veratryl alcohol onto the catalyst surface, followed by oxidation. The solvent also plays a significant role in these systems. While water is a common solvent, the reaction can also be performed in methanol, though this may lead to different product distributions. researchgate.netdtu.dk For instance, in methanol, the formation of the methyl ether of veratryl alcohol can occur, indicating a protective role of the solvent for the hydroxyl group. researchgate.net

One of the key advantages of these heterogeneous catalysts is their reusability. Ru/Al₂O₃ catalysts have been successfully reused in multiple consecutive reaction runs, although a gradual decrease in activity may be observed due to leaching of the metal from the support. researchgate.netdtu.dk

| Catalyst | Support | Solvent | Oxidant | Key Findings | Reference |

| Ru | Al₂O₃ | Water | Air | High yield of veratraldehyde; catalyst reusable with some leaching. | researchgate.netdtu.dk |

| Ru | SiO₂ | Water | Air | Good yield of veratraldehyde. | dtu.dk |

| Ru | Al₂O₃ | Methanol | Air | Formation of the methyl ether of veratryl alcohol. | researchgate.net |

Manganese(III)-Schiff Base Complexes

Manganese(III)-Schiff base complexes have emerged as significant synthetic catalysts for the oxidative transformation of lignin and its model compounds, such as veratryl alcohol. These complexes function as biomimetic catalysts, mimicking the activity of natural ligninolytic enzymes like manganese peroxidase. mdpi.comresearchgate.net Their effectiveness stems from the stable coordination environment provided by Schiff base ligands, which can stabilize various oxidation states of the manganese ion. mdpi.com

The structure of these catalysts typically involves a central manganese(III) ion coordinated by a dianionic, tetradentate or hexadentate Schiff base ligand in the equatorial plane. mdpi.commdpi.com These ligands, often of the ONNO-type, are synthesized through the condensation of a diamine with a substituted salicylaldehyde. mdpi.commdpi.com The coordination sphere is generally completed by axial ligands, such as water molecules or other anions, resulting in a tetragonally distorted octahedral geometry, a characteristic feature of the d⁴ Mn(III) ion due to the Jahn-Teller effect. mdpi.comacs.org The Schiff base binds tightly to the manganese ion through the phenolate (B1203915) oxygen and imine nitrogen atoms. mdpi.commdpi.com Spectroscopic data, such as a negative shift in the ν(C=N) band and a positive shift in the ν(C-O) band in the infrared spectra compared to the free ligand, confirm this coordination. mdpi.com

The catalytic activity of these complexes has been extensively studied in the oxidation of veratryl alcohol to veratraldehyde, often using environmentally benign co-oxidants like dioxygen or hydrogen peroxide. mdpi.com The mechanism is believed to involve the activation of the co-oxidant by the Mn(III) center. The stability and reactivity of the complex can be tuned by modifying the substituents on the Schiff base ligand or the nature of the axial ligands. mdpi.commdpi.com For instance, studies have shown that the length of the alkyl bridge between the coordinating amine groups can influence catalytic activity. researchgate.net Some Mn(III)-Schiff base complexes form dimeric structures through μ-aquo bridges, which has been suggested as a crucial feature for achieving peroxidase-like activity. mdpi.comdntb.gov.ua

The efficiency of these catalysts can be substantial, with some complexes achieving high conversion rates of veratryl alcohol to veratraldehyde under mild, room-temperature conditions. mdpi.com

Table 1: Catalytic Oxidation of Veratryl Alcohol to Veratraldehyde by Mn(III)-Schiff Base Complexes This table presents data on the conversion of veratryl alcohol using different Mn(III)-Schiff base complexes as catalysts in the presence of air.

| Catalyst Complex | Ligand | Conversion (%) | Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| 1 | H₂L¹ | 28 | 24 | 0.5 |

| 2 | H₂L¹ | 30 | 24 | 0.5 |

| 3 | H₂L² | 25 | 24 | 0.5 |

| 4 | H₂L² | 25 | 24 | 0.5 |

| 5 | H₂L³ | 15 | 24 | 0.5 |

| 6 | H₂L⁴ | 10 | 24 | 0.5 |

Data sourced from González-Riopedre et al. mdpi.com

Electrochemical Oxidation Studies

Electrochemical methods, particularly cyclic voltammetry (CV), provide powerful tools for investigating the mechanistic details of the oxidation of veratryl alcohol and related compounds. worktribe.comnih.gov These studies can elucidate redox potentials, reaction kinetics, and the role of mediators and catalysts in the oxidation process. The electrochemical oxidation of veratryl alcohol can proceed either directly at the electrode surface at high potentials or, more efficiently, through mediated pathways. worktribe.comresearchgate.net

Mediators are small molecules that are oxidized at the electrode to form a reactive species, which in turn oxidizes the substrate (e.g., veratryl alcohol) in the bulk solution, regenerating the mediator's original form. worktribe.comresearchgate.net The synthetic mediator 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is frequently used. worktribe.comresearchgate.net Cyclic voltammetry of ABTS shows two reversible one-electron oxidation peaks, corresponding to the formation of the radical cation (ABTS•⁺) and the dication (ABTS²⁺). worktribe.com In the presence of veratryl alcohol, the cathodic peak current on the reverse scan increases, indicating that the oxidized mediator is chemically reduced by the alcohol, confirming the mediatory role. worktribe.com

Furthermore, the Mn(III)-Schiff base complexes discussed previously can also function as highly efficient electrocatalysts for the oxidation of veratryl alcohol to veratraldehyde in a chlorine-free medium. mdpi.com In this system, the reaction can be driven at a lower potential compared to the direct oxidation of the alcohol. The electrocatalytic mechanism involves the oxidation of the Mn(III) complex to a higher valent state, which then oxidizes the veratryl alcohol. The process is influenced by pH, with studies showing maximal electrocatalytic activity at a slightly alkaline pH of 8.25. mdpi.com At this pH, the reaction is proposed to proceed using hypochlorite, generated from chloride, as a sacrificial oxidant. mdpi.com

Cyclic voltammetry has been employed to characterize the redox behavior of both veratryl alcohol and the catalytic complexes. mdpi.comrsc.org The CV of veratryl alcohol itself can be studied in various solvent systems, including acetate buffers and ionic liquids. rsc.orgresearchgate.net These studies help determine the oxidation potential and investigate the effects of the local chemical environment on the reaction. worktribe.comrsc.org

Table 2: Electrochemical Data for Mn(III)-Schiff Base Complexes and Veratryl Alcohol This table summarizes the redox potentials for various Mn(III)-Schiff base complexes used in the electrocatalytic oxidation of veratryl alcohol.

| Complex | E_ox (V) | E_red (V) | E₁/₂ (V) | Reference |

|---|---|---|---|---|

| MnL¹(H₂O)(N(CN)₂) (1) | -0.085 | -0.165 | -0.125 | mdpi.com |

| MnL³(H₂O)(ClO₄) (3) | -0.034 | -0.114 | -0.074 | mdpi.com |

Potentials are versus a reference electrode as specified in the source. Data sourced from Rouco et al. mdpi.com

Advanced Analytical Methodologies for Research on Veratryl Acetate and Its Metabolites

Spectroscopic Characterization in Mechanistic Investigations

UV-Vis Spectroscopy for Monitoring Transformations

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for real-time monitoring of chemical and enzymatic reactions. It is particularly effective for reactions involving molecules that contain chromophores—parts of the molecule that absorb light in the UV or visible range. Due to its aromatic ring, veratryl acetate (B1210297) and its derivatives are chromophoric, making UV-Vis spectroscopy an excellent tool for tracking their transformations and studying reaction kinetics.

The utility of this technique lies in the principle that changes to a molecule's structure, especially to its system of conjugated π-electrons, will alter its UV-Vis absorption spectrum. When veratryl acetate is transformed, for example, through oxidation of the benzylic position to an aldehyde (forming veratraldehyde), the conjugation of the system is extended. The newly formed carbonyl group in conjugation with the aromatic ring results in a bathochromic shift (a shift of the absorption maximum to a longer wavelength).

This phenomenon is well-documented in studies of the enzymatic oxidation of veratryl alcohol, a closely related compound. The conversion of veratryl alcohol to veratraldehyde is readily monitored by the appearance of a new, distinct absorption peak around 310 nm. This peak is characteristic of the veratraldehyde product and is absent in the spectrum of the starting material. By monitoring the increase in absorbance at this specific wavelength over time, the rate of product formation can be directly measured.

According to the Beer-Lambert Law (A = εbc), absorbance (A) is directly proportional to the concentration (c) of the absorbing species, where ε is the molar absorptivity and b is the path length of the cuvette. This linear relationship allows for the straightforward calculation of the concentration of the product as it is formed, or conversely, the concentration of the reactant as it is consumed. This data is then used to determine important kinetic parameters, such as the initial reaction rate, the rate constant, and to investigate the effects of substrate concentration or inhibitors on the reaction. The technique is versatile and can be implemented using standard spectrophotometers for slow reactions or with rapid-scan stopped-flow instruments for studying fast, transient-state kinetics.

Table 5: Spectroscopic Changes for Monitoring Veratryl Moiety Oxidation

| Compound | Key Structural Feature | Approximate λ_max | Application in Monitoring |

|---|---|---|---|

| This compound / Veratryl Alcohol | Substituted benzene (B151609) ring | ~280 nm | Serves as the baseline spectrum for the reactant. |

| Veratraldehyde | Benzene ring conjugated with a carbonyl group | ~310 nm | The appearance and growth of this peak are monitored to quantify the rate of product formation. |

Wavelengths are approximate and can vary slightly based on solvent and pH.

Applications in Industrial Chemistry and Specialty Chemical Synthesis As an Intermediate

Veratryl Acetate (B1210297) as a Building Block for Fine Chemicals

Veratryl acetate serves as a versatile building block in the synthesis of various fine chemicals, primarily through its relationship with veratryl alcohol and its oxidation product, veratraldehyde. The acetate group can function as a protecting group for the alcohol, allowing for selective reactions at other parts of the molecule, or it can be easily hydrolyzed to yield veratryl alcohol for subsequent transformations.

A primary application is its role as a precursor to veratraldehyde (3,4-dimethoxybenzaldehyde), a key intermediate in the pharmaceutical and specialty chemical industries. google.comguidechem.comgoogle.com The oxidation of the benzyl (B1604629) alcohol group (present in veratryl alcohol, the de-acetylated form of this compound) to an aldehyde is a critical transformation. dtu.dkmdpi.com Veratraldehyde is then used to synthesize a variety of pharmaceutical compounds. For instance, it is an important intermediate for DOPA-class drugs like Levodopa and Methyldopa, the antihypertensive drug Prazosin, and the anti-allergy medication Tranilast. google.comgoogle.com

The conversion pathway underscores the role of the veratryl structure as a foundational scaffold. The process typically involves the oxidation of veratryl alcohol, which can be sourced from this compound. Various catalytic systems, including enzymatic and metal-based catalysts, have been developed to perform this oxidation efficiently. dtu.dknih.govresearchgate.net

Another example of its utility is in the synthesis of other derivatives like veratryl acetone, also known as veratone. This compound is a crucial intermediate for pharmaceuticals such as tetrahydropalmatine (B600727) and ipoveratril hydrochloride. google.com While synthesis routes may start from different precursors, the veratryl moiety is the core component that is elaborated upon.

Table 1: Synthesis of Fine Chemicals from Veratryl Precursors

| Precursor | Key Transformation | Intermediate | Final Product Examples |

|---|---|---|---|

| This compound/Alcohol | Oxidation | Veratraldehyde | Levodopa, Methyldopa, Prazosin, Tranilast google.comgoogle.com |

Intermediacy in the Production of Specific Fragrance Compounds

The most direct application of this compound as an intermediate in the fragrance industry is in the production of veratraldehyde. Veratraldehyde, also known as methyl vanillin (B372448), is a synthetic fragrance prized for its vanilla-type aroma and is widely used in perfumes and flavorings. google.comguidechem.comchemicalbook.com

The synthesis pathway is straightforward: this compound is hydrolyzed to veratryl alcohol, which is then oxidized to yield veratraldehyde. This conversion is a well-studied process, representing a key method for producing this valuable aroma chemical. dtu.dk Historically, veratraldehyde was often produced by the methylation of vanillin. guidechem.com However, synthesis routes starting from veratrole or related precursors like veratryl alcohol offer an alternative pathway, highlighting the industrial importance of the veratryl structure. guidechem.com

The stability and blending capabilities of veratraldehyde make it a valuable component in fragrance formulations. Its application demonstrates how a relatively simple building block derived from this compound can be transformed into a high-value product for the consumer goods industry. google.comatamanchemicals.com

Table 2: this compound in Fragrance Synthesis

| Intermediate | Starting Material | Target Fragrance Compound | Aroma Profile |

|---|

Utilization in Green Chemistry Approaches for Biomass Valorization (via related compounds)

This compound and its parent alcohol are central to green chemistry initiatives focused on biomass valorization. Lignin (B12514952), the second most abundant natural polymer, is a complex aromatic biopolymer and is largely considered a waste product of the forestry and paper industries. dtu.dkadelaide.edu.au However, it represents a vast, renewable feedstock for aromatic chemicals, which are currently derived predominantly from petroleum. dtu.dkadelaide.edu.au

Veratryl alcohol is a "lignin model compound" because its chemical structure represents the common β-O-4 linkage found within the complex lignin polymer. dtu.dkresearchgate.net Scientists study the breakdown and conversion of simple model compounds like veratryl alcohol to develop efficient methods for depolymerizing and valorizing real lignin. researchgate.netnih.gov

The catalytic oxidation of veratryl alcohol to veratraldehyde is a prime example of lignin valorization. dtu.dkunab.cl This process transforms a component derivable from biomass waste into a valuable chemical, aligning with the principles of a circular bio-based economy. adelaide.edu.au Research in this area focuses on developing environmentally benign catalytic systems that adhere to green chemistry principles. mdpi.comadelaide.edu.au

Key green chemistry approaches being explored include:

Use of Green Solvents: Performing reactions in water instead of volatile organic solvents. rsc.org

Development of Sustainable Catalysts: Creating metal-free catalytic systems to avoid the use of toxic or heavy metals. mdpi.com

Photocatalysis: Utilizing light to drive the chemical conversion, which can lead to more energy-efficient processes. unab.cl

Enzymatic Conversions: Using enzymes like lignin peroxidase to perform selective transformations under mild conditions, mimicking natural biological processes. nih.gov

These strategies aim to create sustainable pathways for producing fine chemicals and fragrances from renewable biomass, with the conversion of veratryl alcohol to veratraldehyde serving as a benchmark reaction for these innovative green technologies. unab.clrsc.org

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Photosynthesis with Enzymatic Reactions for Veratryl Alcohol Oxidation

A promising frontier in sustainable chemical production is the coupling of artificial photosynthesis with enzymatic catalysis. diva-portal.org This hybrid approach aims to use light energy to drive specific, high-yield biochemical reactions. Research has demonstrated the feasibility of this concept for the oxidation of veratryl alcohol. In one such system, nanoscale photosystems are used to produce hydrogen peroxide (H₂O₂) from water and oxygen using light as the energy source. diva-portal.org This photosynthesized H₂O₂ then serves as the essential co-substrate to activate the enzyme lignin (B12514952) peroxidase (LiP). diva-portal.orgnih.gov

Lignin peroxidase, a heme-containing enzyme from the white-rot fungus Phanerochaete chrysosporium, can then oxidize veratryl alcohol into veratraldehyde, a valuable fine chemical used in the fragrance and food industries. diva-portal.org Two types of nanoscale photosystems have been investigated for this purpose:

UV Light-Based System: This system utilizes titanium dioxide (TiO₂) nanoparticles, which act as both a photosensitizer and a catalyst under UV irradiation to generate H₂O₂. The efficiency of this system can be enhanced by decorating the TiO₂ particles with gold (Au) nanoparticles. diva-portal.org

Visible Light-Based System: To harness the more abundant visible spectrum of sunlight, a different photosystem was developed. It uses silver (Ag) nanoparticles as photosensitizers combined with TiO₂ nanoparticles. A linker molecule, p-aminobenzoic acid (pABA), is employed to improve the efficiency of electron transfer between the Ag and TiO₂ components. diva-portal.org

This integration demonstrates a proof-of-concept for photo-triggering enzymatic reactions, paving the way for more sustainable methods of producing chemicals derived from veratryl alcohol. diva-portal.org

Development of Novel Catalytic Systems for Lignin Valorization and Related Transformations

The conversion of lignin, a complex aromatic polymer, into valuable chemicals is a cornerstone of the modern biorefinery concept. aston.ac.ukmdpi.com Veratryl alcohol is a key non-phenolic model compound used in studies of lignin degradation and valorization. researchgate.net The development of efficient and selective catalysts for these transformations is a major area of research.

Catalytic approaches can be broadly categorized as biocatalytic and chemocatalytic.

Biocatalytic Systems: Enzymes like lignin peroxidase (LiP) and laccase are central to the natural breakdown of lignin. qmul.ac.ukresearchgate.net LiP, using H₂O₂, can oxidize non-phenolic lignin model compounds, including veratryl alcohol. qmul.ac.uk Laccases, often used in combination with small molecule "mediators," can also oxidize a range of substrates. For instance, laccase from Trametes versicolor with the mediator ABTS was shown to efficiently oxidize veratryl alcohol. researchgate.net

Chemocatalytic Systems: Heterogeneous catalysts are being developed for their stability and ease of separation. aston.ac.uk Recent research has demonstrated the use of Mg-doped copper chromite (CuCr₂O₄) nanocomposites as effective heterogeneous catalysts for the selective oxidation of veratryl alcohol to veratraldehyde using H₂O₂ as a green oxidant. rsc.org Other systems involve biomimetic catalysts, such as iron porphyrin complexes, which mimic the active site of enzymes like LiP to perform similar oxidative transformations on veratryl alcohol and veratryl acetate (B1210297). cdnsciencepub.com

These diverse catalytic strategies are crucial for unlocking the potential of lignin as a renewable source for aromatic chemicals. uu.nl

Table 1: Examples of Catalytic Systems for Veratryl Alcohol Transformation

| Catalyst Type | Specific Catalyst/System | Transformation | Key Finding | Reference(s) |

|---|---|---|---|---|

| Biocatalyst | Lignin Peroxidase (LiP) | Oxidation to Veratraldehyde | H₂O₂-dependent oxidation; key enzyme in fungal lignin degradation. | qmul.ac.uk |

| Biocatalyst | Laccase-Mediator System (LMS) | Oxidation to Veratraldehyde | Laccase from Trametes versicolor with ABTS mediator effectively oxidizes veratryl alcohol. | researchgate.net |

| Heterogeneous | Mg-doped Copper Chromite | Selective Oxidation to Veratraldehyde | Nanocomposite catalyst shows high efficiency and selectivity with H₂O₂ as the oxidant. | rsc.org |

| Biomimetic | Iron Porphyrin Complexes | Oxidation | Mimics the action of lignin peroxidase for the oxidation of veratryl alcohol and veratryl acetate. | cdnsciencepub.com |

Advanced Materials and Nanotechnology Integration in Catalysis

Nanotechnology offers powerful tools to enhance catalytic processes by creating materials with high surface area, unique electronic properties, and tailored functionalities. mdpi.com The integration of advanced nanomaterials is a significant trend in the development of catalysts for transformations involving veratryl alcohol and related compounds.

Examples of nanotechnology in this field include:

Nanoparticle Catalysts: Gold (Au) nanoparticles have shown significant potential in catalytic oxidation reactions. researchgate.net Composites of Au nanoparticles and graphene quantum dots (Au/GQDs) have been used as highly efficient catalysts for the selective oxidation of veratryl alcohol to either veratraldehyde or veratric acid, depending on the reaction conditions. rsc.org

Nanocomposite Supports: Nanomaterials are used not only as catalysts but also as supports to improve catalyst stability and activity. Spinel-type nanocomposites like copper chromite have been synthesized with controlled crystallite sizes (29–43 nm) for veratryl alcohol oxidation. rsc.org

Photosensitive Nanomaterials: As discussed in section 8.1, semiconductor nanoparticles like TiO₂ are central to artificial photosynthesis systems that can drive enzymatic reactions. diva-portal.org The unique optical and electronic properties of transition metal nanoparticles make them promising as artificial photosynthetic units. diva-portal.org The coupling of plasmonic nanoparticles to semiconductors is a strategy to increase the lifetime of photo-generated high-energy electrons, making them more effective for catalysis. diva-portal.org

These advanced materials are enabling the design of more efficient, selective, and reusable catalytic systems for green chemistry applications. mdpi.com

Table 2: Nanomaterials in Catalysis of Veratryl Alcohol and Related Compounds

| Nanomaterial System | Application | Function | Reference(s) |

|---|---|---|---|

| Au/GQDs Composites | Selective oxidation of veratryl alcohol | Acts as a highly efficient and selective catalyst. | rsc.org |

| TiO₂ and Au-TiO₂ Nanoparticles | Artificial photosynthesis for H₂O₂ production | UV-light activated photosystem to generate a co-substrate for lignin peroxidase. | diva-portal.org |

| Ag-TiO₂ Nanoparticles | Artificial photosynthesis for H₂O₂ production | Visible-light activated photosystem. | diva-portal.org |

| Mg-doped CuCr₂O₄ Nanocomposites | Selective oxidation of veratryl alcohol | Heterogeneous catalyst with high surface area and porosity. | rsc.org |

| Nanosized Cu/Ni Schiff-Base Complexes | Oxidation of benzyl (B1604629) alcohol (related compound) | Highly selective nanocatalyst for aldehyde production. | mdpi.com |

In-depth Studies of Enzyme-Substrate Interactions and Regulatory Networks

A fundamental understanding of how enzymes bind to their substrates and catalyze reactions is essential for their rational engineering and application in biotechnology. For lignin-degrading enzymes, veratryl alcohol is a crucial natural substrate and model compound for these detailed investigations. nih.gov

Lignin peroxidase (LiP) from Phanerochaete chrysosporium has been the subject of extensive study. The catalytic cycle of LiP involves its activation by H₂O₂ to form high-valent iron-oxo intermediates known as Compound I and Compound II. qmul.ac.uk These intermediates are powerful oxidants that can abstract an electron from a substrate like veratryl alcohol, generating a transient cation radical (VA•+) which then leads to the final product, veratraldehyde. qmul.ac.uknih.gov

Recent research has combined computational modeling with experimental techniques to elucidate the specific interactions at the enzyme's active site.

Binding Site Analysis: Studies using quantum mechanics/molecular mechanics (QM/MM) calculations and site-directed mutagenesis have identified key amino acid residues in LiP that are crucial for binding veratryl alcohol. nih.gov For instance, residues Glu168 and Glu250 were found to be critical for substrate binding, with Glu250 also playing a role in the enzyme's turnover. nih.gov

Mediator Role Debate: Veratryl alcohol has been proposed to act as a redox mediator, where its radical cation diffuses from the enzyme to oxidize larger lignin molecules that cannot fit into the active site. qmul.ac.ukresearchgate.net However, other kinetic studies suggest its role is more complex. For some substrates, like anisyl alcohol, veratryl alcohol is essential for completing the catalytic cycle by reacting with the Compound II intermediate, which the primary substrate cannot do. nih.gov This highlights the intricate regulatory roles that substrates can play in enzymatic reactions.

This deep mechanistic knowledge is vital for designing engineered peroxidases with enhanced stability, broader substrate specificity, or improved catalytic efficiency for industrial applications. nih.gov

Table 3: Key Research Findings on Lignin Peroxidase (LiP) and Veratryl Alcohol (VA) Interaction

| Research Focus | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Binding Mechanism | Glu168 and Glu250 are crucial residues for VA binding. Asp165, Asp264, and Phe267 are also involved. | Identifies specific targets for site-directed mutagenesis to engineer enzyme function. | nih.gov |

| Catalytic Mechanism | LiP forms Compound I and Compound II intermediates which oxidize VA to a cation radical. | Explains the fundamental steps of the enzymatic oxidation process. | qmul.ac.uk |

| Role of VA | VA can act as a mediator for phenolic substrates, stimulating their oxidation at low concentrations. | Demonstrates a cooperative role for VA in the degradation of other compounds. | researchgate.net |

| Completion of Catalytic Cycle | For substrates that react with Compound I but not Compound II (e.g., anisyl alcohol), VA is required to reduce Compound II and regenerate the resting enzyme. | Reveals that VA's "mediation" can be attributed to its ability to complete the catalytic cycle for other substrates. | nih.gov |

Q & A

Q. What analytical techniques are commonly employed to characterize Veratryl acetate’s purity and structural integrity in laboratory settings?

- Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) for quantification. For instance, NMR can confirm the presence of acetyl and methoxy groups, while GC-MS identifies volatile impurities . Experimental protocols should include calibration with certified reference standards and validation of retention times .

Q. What synthetic routes are used to prepare this compound in academic research?

- Methodological Answer : A common synthesis involves acetylation of veratryl alcohol (1,2-dimethoxybenzene ethanol) using acetic anhydride in the presence of a catalyst like sulfuric acid or pyridine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-acetylated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How is this compound utilized as a substrate in lignin degradation studies?

- Methodological Answer : this compound is a lignin peroxidase (LiP) substrate in studies mimicking lignin depolymerization. Researchers incubate it with LiP under controlled pH (3.0–4.5) and H₂O₂ concentrations. Kinetic assays monitor veratraldehyde formation via UV-Vis spectroscopy at 310 nm. Control experiments with veratryl alcohol are recommended to differentiate substrate-specific activity .

Advanced Research Questions

Q. How does this compound act as a redox mediator in lignin peroxidase (LiP) systems, and what methodological controls are required to validate its role?

- Methodological Answer : this compound enhances LiP’s oxidative capacity by stabilizing reactive intermediates (e.g., Compound I/II) and transferring radicals to recalcitrant substrates. To confirm mediation, researchers use electron paramagnetic resonance (EPR) to detect radical species and compare reaction rates with/without this compound. Competitive inhibition studies (e.g., with veratryl alcohol) and oxygen scavengers (Mn²⁺) help isolate mediation effects .

Q. What experimental design considerations are critical for studying the catalytic oxidation of Veratryl alcohol to Veratraldehyde using this compound as an intermediate?

- Methodological Answer : Use transition-metal catalysts (e.g., RuO₂, Mn(OAc)₂) under aerobic conditions. Monitor reaction progress via GC-MS or HPLC to quantify intermediates. Control oxygen partial pressure and solvent polarity (e.g., acetonitrile vs. toluene) to optimize yield. Include argon-blanketed setups to assess oxygen dependency .

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across enzymatic and abiotic systems?

- Methodological Answer : Contradictions often arise from differences in pH, enzyme isoforms, or reactive oxygen species (ROS). Address discrepancies by replicating studies under standardized conditions (e.g., pH 3.5, 25°C) and using ROS scavengers (mannitol for OH•, superoxide dismutase for O₂⁻). Cross-validate findings with isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation .

Q. What are the challenges in quantifying this compound degradation byproducts, and how can advanced mass spectrometry techniques improve accuracy?

- Methodological Answer : Byproducts like quinones or dimeric compounds often exhibit low ionization efficiency in GC-MS. Use high-resolution LC-QTOF-MS with electrospray ionization (ESI) for better sensitivity. Employ tandem MS (MS/MS) to fragment complex ions and confirm structures via spectral libraries. Internal standards (e.g., deuterated veratraldehyde) correct for matrix effects .

Methodological Best Practices

- Reproducibility : Document catalyst loadings, solvent batches, and enzyme sources (e.g., Phanerochaete chrysosporium strain variations) .

- Data Validation : Use triplicate experiments with statistical analysis (e.g., ANOVA) to address variability. Report confidence intervals for kinetic parameters .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., H₂O₂, organic solvents) as per safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.